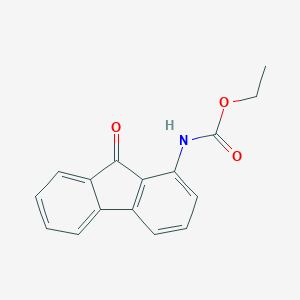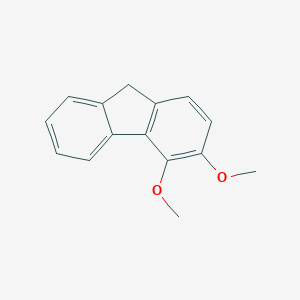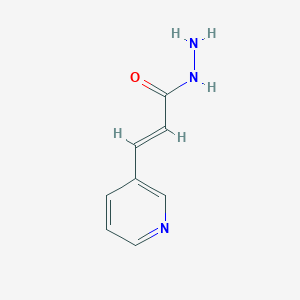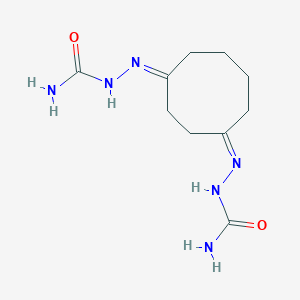
1,4-Cyclooctanedione disemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclooctanedione disemicarbazone (CODD) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known as semicarbazone of 1,4-cyclooctanedione or simply as COD. CODD has a unique chemical structure that makes it an attractive candidate for research in the areas of cancer treatment, antimicrobial activity, and neuroprotection. In
Wirkmechanismus
The mechanism of action of CODD is not fully understood. However, it is believed that CODD exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. CODD also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. The neuroprotective effects of CODD are thought to be due to its ability to scavenge free radicals and reduce oxidative stress in the brain.
Biochemical and physiological effects:
CODD has been shown to have a low toxicity profile and does not exhibit any significant side effects at therapeutic doses. However, the compound has been shown to have some effects on the liver and kidneys at high doses. CODD has also been shown to have an impact on the immune system, although the exact mechanism is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CODD in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with. In addition, the synthesis of CODD can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on CODD. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CODD and its impact on the immune system.
Synthesemethoden
The synthesis of CODD involves the reaction of 1,4-cyclooctanedione with semicarbazide in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields CODD as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CODD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CODD also exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, CODD has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C10H18N6O2 |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
[(Z)-[(4Z)-4-(carbamoylhydrazinylidene)cyclooctylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c11-9(17)15-13-7-3-1-2-4-8(6-5-7)14-16-10(12)18/h1-6H2,(H3,11,15,17)(H3,12,16,18)/b13-7-,14-8- |
InChI-Schlüssel |
WJMOGLZVWBEHHF-PVRNWPCDSA-N |
Isomerische SMILES |
C1C/C(=N/NC(=O)N)/CC/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
Kanonische SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
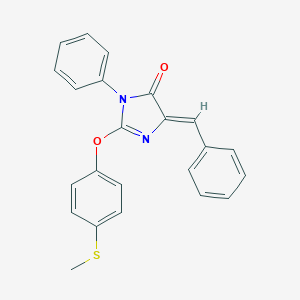
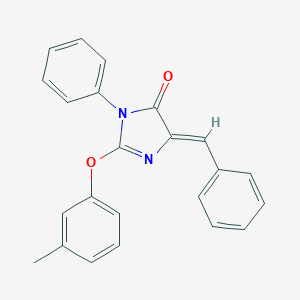
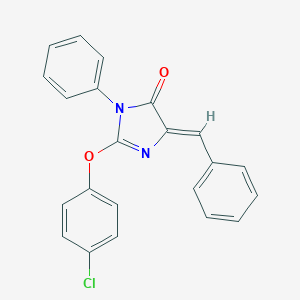
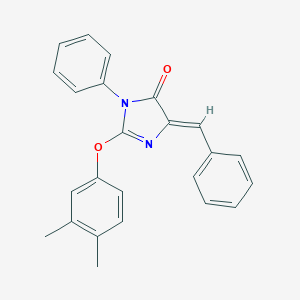
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
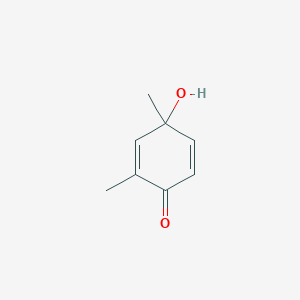
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
